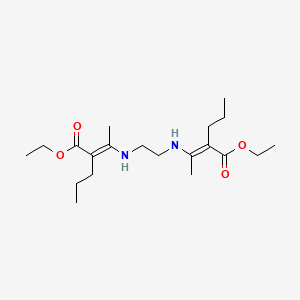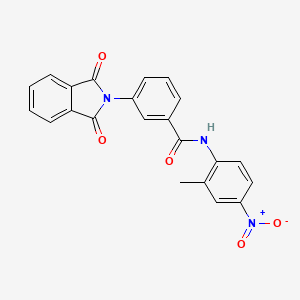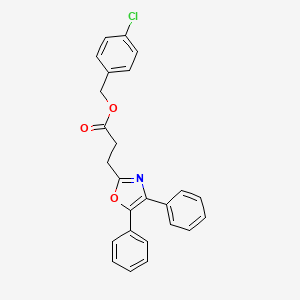
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate), also known as DEEP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DEEP is a symmetrical molecule that contains two imine groups and two ester groups, making it a versatile compound for use in organic synthesis and medicinal chemistry.
Wirkmechanismus
The mechanism of action of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) in inducing apoptosis in cancer cells is not fully understood, but it is thought to involve the activation of caspase enzymes and the disruption of mitochondrial function. diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been shown to exhibit low toxicity in vitro and in vivo, making it a promising compound for further investigation as a potential therapeutic agent. diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has also been shown to have antioxidant properties, which may contribute to its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) is its versatility as a building block for the synthesis of complex molecules. However, one limitation of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) is its relatively low yield in the synthesis process, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are several future directions for research involving diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate). One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its potential as a precursor for the synthesis of MOFs with unique properties. Additionally, further optimization of the synthesis process for diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) could improve its yield and availability for use in experiments.
Synthesemethoden
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be synthesized through a multistep process involving the reaction of 3,3'-diaminodipropylamine with diethyl acetylenedicarboxylate and subsequent hydrolysis and decarboxylation steps. The yield of diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be improved through optimization of reaction conditions such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
Diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been investigated for its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. In organic synthesis, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) can be used as a building block for the synthesis of complex molecules due to its ability to form stable complexes with metal ions. In medicinal chemistry, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. In materials science, diethyl 3,3'-(1,2-ethanediyldiimino)bis(2-propyl-2-butenoate) has been explored for its potential as a precursor for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-[1-[2-[[(E)-3-ethoxycarbonylhex-2-en-2-yl]amino]ethylamino]ethylidene]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N2O4/c1-7-11-17(19(23)25-9-3)15(5)21-13-14-22-16(6)18(12-8-2)20(24)26-10-4/h21-22H,7-14H2,1-6H3/b17-15+,18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWYTAGUQUJMEH-YTEMWHBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C(C)NCCNC(=C(CCC)C(=O)OCC)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C(\NCCN/C(=C(/C(=O)OCC)\CCC)/C)/C)/C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1-acetyl-1H-indol-3-yl)methylene]-2-(allylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5023270.png)

![1,1'-(1,10-dioxo-1,10-decanediyl)bis[4-(2-adamantyl)piperazine]](/img/structure/B5023283.png)

![4-bromo-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5023289.png)
![N-(2-fluorophenyl)-N',N'-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]sulfamide](/img/structure/B5023292.png)
![N-[2-(4-propylphenoxy)ethyl]-2-furamide](/img/structure/B5023295.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinol](/img/structure/B5023302.png)
![3-bromo-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide hydrochloride](/img/structure/B5023310.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxybenzyl)-N-methylmethanamine](/img/structure/B5023320.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5023324.png)
![N-[5-(4-morpholinyl)pentyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5023352.png)
![11-(3-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5023366.png)